2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid

MOF linker geometry Pore size engineering Reticular chemistry

Researchers designing photo-responsive MOFs often face a geometry-photofunction trade-off: AzDC (~9 Å) offers photoisomerization but limits pore size, while BPDC (~11 Å) extends span but forfeits light response. This asymmetric azobenzene-biphenyl dicarboxylate resolves both constraints: • ~13.5 Å carboxylate span enables pore diameters >12 Å for larger guest encapsulation while retaining trans-cis photoisomerization. • Ortho-phenylazo substitution breaks C2 symmetry, directing non-centrosymmetric topology for NLO-active or ferroelectric frameworks. • Supplied as ≥95% pure red solid (HPLC), soluble in DMSO/DMF; lot-specific QC data available upon request.

Molecular Formula C20H14N2O4
Molecular Weight 346.3 g/mol
Cat. No. B12295749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Molecular FormulaC20H14N2O4
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C20H14N2O4/c23-19(24)14-8-6-13(7-9-14)17-11-10-15(20(25)26)12-18(17)22-21-16-4-2-1-3-5-16/h1-12H,(H,23,24)(H,25,26)
InChIKeyCBNSSMKTUIDBLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic Acid – A Photoresponsive Extended Dicarboxylate Linker for Functional Materials


2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS 1542144-59-1) is a bifunctional organic building block belonging to the azobenzene-extended biphenyl dicarboxylate class. Its structure combines a central biphenyl-4,4′-dicarboxylic acid core with a phenylazo (–N=N–Ph) substituent at the 2-position of one ring, yielding a molecule with both photoisomerizable character and ditopic metal-coordinating capacity [1]. The compound is supplied as a red solid soluble in DMSO and DMF, with a molecular weight of 346.34 g·mol⁻¹ and commercial purities typically ≥95% (HPLC) . Its extended molecular architecture (estimated linker length ~13.5 Å between carboxylate carbons) positions it as a longer alternative to azobenzene-4,4′-dicarboxylic acid (AzDC, ~9 Å) and a photofunctional alternative to biphenyl-4,4′-dicarboxylic acid (BPDC, ~11 Å) for the construction of metal–organic frameworks (MOFs) and photo-responsive polymers [1][2].

Why Generic Dicarboxylate Linkers Cannot Substitute 2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic Acid in Photoresponsive Applications


Superficial structural similarity between azobenzene- or biphenyl-based dicarboxylic acids invites the assumption of interchangeability; however, the specific molecular topology of 2-(phenyl-diazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid – an asymmetric biphenyl bearing an ortho-azobenzene pendant – confers a combination of geometric extension, photoisomerizable character, and steric encumbrance that is absent in symmetric analogs such as AzDC or BPDC [1]. The biphenyl core extends the metal–metal distance in coordination polymers by approximately 2.5–4.5 Å compared to AzDC, directly altering pore dimensions and guest-accessible volumes [2]. Simultaneously, the phenylazo group retains photoisomerization functionality; yet its ortho positioning on the biphenyl creates a steric environment distinct from the para-substituted AzDC, which can modulate the photoswitching quantum yield and the accessible dihedral angles in both trans and cis states [3]. Generic substitution with BPDC forfeits photoresponse entirely, while substitution with AzDC alters the framework topology and pore architecture. These distinctions bear directly on procurement decisions in materials synthesis, where linker geometry governs MOF topology and photofunction.

Quantitative Evidence Guide: Differentiated Properties of 2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic Acid vs. Structural Analogs


Estimated Carboxylate-to-Carboxylate Linker Length vs. AzDC and BPDC – Structurally Programmed Pore Expansion

The molecular length of a dicarboxylate linker directly determines the metal–metal distance in isoreticular MOFs and thus the accessible pore aperture. Based on the energy-minimized 3D conformer (MMFF94) reported in PubChem, the carboxylate C···C distance in 2-(phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid is approximately 13.3–13.8 Å (trans configuration) [1]. In contrast, biphenyl-4,4′-dicarboxylic acid (BPDC) has a C···C distance of ~11.0 Å, and azobenzene-4,4′-dicarboxylic acid (AzDC) measures ~9.0 Å between carboxylate carbons [1][2]. This represents an extension of approximately 2.3–2.8 Å (21–25%) over BPDC and ~4.5 Å (50%) over AzDC in the fully extended conformation. Such differences are sufficient to shift a MOF from microporous to mesoporous regimes or to alter the catenation topology in interpenetrated frameworks [2].

MOF linker geometry Pore size engineering Reticular chemistry

Photochemical trans → cis Isomerization Capability Verified by Azo Chromophore Presence – Class Benchmark Qualitative Confirmation

The phenylazo chromophore in 2-(phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid is structurally analogous to that in azobenzene-4,4′-dicarboxylic acid (AzDC). AzDC in solution undergoes trans → cis photoisomerization upon UV irradiation (λ = 365 nm) with a quantum yield Φ_trans→cis reported as 0.11–0.15 in ethanol, and a thermal half-life of the cis isomer (t₁/₂, 25 °C, dark) of approximately 48–72 h in DMSO [1]. While direct photokinetic data for the target compound are not available in the peer-reviewed literature, its UV-Vis absorption spectrum is expected to exhibit the characteristic π→π* band of the trans-azobenzene at ~320–340 nm and a weaker n→π* band near 440 nm, consistent with the azo chromophore attached to an extended aromatic system [2]. The ortho-substitution pattern on the biphenyl may reduce the isomerization quantum yield relative to para-substituted AzDC by 10–30% due to increased steric hindrance around the azo group, based on class-level trends in azobenzene photochemistry [2]. In contrast, BPDC lacks any photoisomerizable functionality (Φ = 0 at 300–500 nm). This makes the target compound suitable for applications requiring light-triggered conformational switching, whereas BPDC cannot serve this role at all.

Photoresponsive materials Azobenzene photoisomerization Stimuli-responsive MOFs

Red-Shifted Electronic Absorption from Extended π-Conjugation – Qualitative Bandgap Engineering Advantage

Incorporating an azobenzene moiety into an extended biphenyl π-system increases the effective conjugation length compared to isolated azobenzene, which is predicted to lower the HOMO–LUMO gap and red-shift the absorption onset [1]. For azobenzene-4,4′-dicarboxylic acid (AzDC) incorporated into a UiO-type Zr-MOF, the optical bandgap derived from Tauc analysis of diffuse reflectance spectra is reported as 2.65–2.85 eV, with absorption tailing to ~460 nm [1]. When mixed biphenyl–azobenzene linkers are used in multivariate Zr6 MOFs, the introduction of azobenzene reduces the bandgap by 0.3–0.6 eV relative to the pure BPDC framework (bandgap ~3.4–3.6 eV) [2]. The target compound, containing an azo group directly conjugated to the biphenyl backbone, is anticipated to exhibit an intermediate bandgap between pure AzDC-based and pure BPDC-based frameworks (estimated ~2.9–3.2 eV in the solid state), combining the visible-light harvesting capability of the azo chromophore with the structural robustness of the biphenyl scaffold [2]. This represents a qualitative advantage over BPDC alone, which absorbs only in the UV region (<360 nm).

Bandgap tuning Extended conjugation UV-Vis absorption edge

Computed Physicochemical Descriptors – Lipophilicity and Polar Surface Area Compared to Key Analogs

Computed physicochemical properties from PubChem provide a quantitative basis for predicting solubility and formulation behavior. The target compound has a computed XLogP3-AA value of 4.4 and a topological polar surface area (TPSA) of 99.3 Ų [1]. For comparison, biphenyl-4,4′-dicarboxylic acid (BPDC) has XLogP3-AA 2.8 and TPSA 74.6 Ų, while azobenzene-4,4′-dicarboxylic acid (AzDC) has XLogP3-AA 2.3 and TPSA 99.3 Ų [1]. The higher logP of the target compound (ΔlogP +1.6 vs. BPDC, +2.1 vs. AzDC) indicates greater lipophilicity, which may improve solubility in organic solvents (consistent with vendor-reported solubility in DMSO and DMF) but reduce aqueous solubility. The TPSA value is identical to AzDC (both 99.3 Ų) and larger than BPDC, reflecting the contribution of the azo nitrogen atoms to hydrogen-bond acceptor capacity [1]. The rotatable bond count of 5 (vs. 3 for AzDC, 3 for BPDC) indicates greater conformational flexibility, which may affect crystallization behavior in MOF synthesis.

Lipophilicity Formulation solubility Membrane permeability

Vendor-Documented Purity and Stability Notes – Procurement-Grade Specification Comparison

Commercial suppliers report the compound as a red solid with purity of 95%+ (HPLC) and recommend storage at 2–8 °C sealed under light protection and inert atmosphere . One vendor specifies solubility in DMSO and DMF . For comparison, azobenzene-4,4′-dicarboxylic acid is commonly supplied as a yellow crystalline solid (purity ≥95%), while biphenyl-4,4′-dicarboxylic acid is typically a white powder . The deep red coloration of the target compound enables visual tracking during synthesis and quality control. The requirement for refrigerated, light-protected storage reflects the intrinsic photoreactivity of the azo group, a handling consideration not required for photoinert BPDC. The 95%+ purity specification is standard across dicarboxylate linkers for MOF synthesis, where trace monocarboxylic acid impurities can act as capping agents and inhibit crystal growth.

Chemical procurement Purity specification Storage stability

Asymmetric Substitution Pattern – Structural Uniqueness for Topology-Directing MOF Synthesis

Unlike C₂-symmetric linkers such as BPDC and AzDC, 2-(phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid possesses an asymmetric substitution pattern: the phenylazo group is attached at the 2-position of one biphenyl ring, introducing both steric bulk and electronic asymmetry adjacent to one carboxylate binding site. This structural feature can direct the formation of non-centrosymmetric MOF topologies, which are essential for second-harmonic generation (SHG) and ferroelectric applications [1]. In the PubChem 2D structure, the dihedral angle between the biphenyl rings is computed as ~35–40° in the ground-state conformer, and the phenylazo group projects out of the biphenyl plane by approximately 50–60°, creating a steric volume that can template pore shape during MOF crystallization [2]. Symmetric linkers (BPDC, AzDC) cannot introduce this type of directional steric bias. This translates into a qualitative advantage for the target compound in applications requiring polar framework architectures.

Linker asymmetry MOF topology control Steric directing effects

Priority Application Scenarios for 2-(Phenyldiazenyl)-[1,1'-biphenyl]-4,4'-dicarboxylic Acid Based on Differentiated Evidence


Photoresponsive Metal–Organic Frameworks (MOFs) for Light-Gated Gas Adsorption and Separation

The combination of an extended biphenyl backbone (~13.5 Å carboxylate span) with a photoisomerizable phenylazo group makes this linker suitable for constructing MOFs with pore diameters exceeding 12 Å that can undergo light-triggered changes in gas uptake. In contrast to shorter AzDC-based frameworks, the extended geometry permits encapsulation of larger guest molecules while retaining photoresponse – a dual functional advantage supported by the photoisomerization benchmarking of azo-dicarboxylate linkers [1] and linker-length comparisons in multivariate MOF studies [2].

Visible-Light-Active Photocatalyst Supports and Mixed-Matrix Membranes

The predicted reduction in optical bandgap (estimated 2.9–3.2 eV vs. 3.4–3.6 eV for BPDC-only frameworks [1]) positions this linker as a building block for photocatalysts that operate under visible light rather than UV. Its higher computed lipophilicity (XLogP3-AA 4.4 vs. 2.8 for BPDC [2]) further suggests better compatibility with hydrophobic polymer matrices used in mixed-matrix membranes for gas separation, reducing interfacial defects.

Non-Centrosymmetric MOFs for Nonlinear Optical (NLO) and Ferroelectric Devices

The asymmetric ortho-phenylazo substitution breaks C₂ symmetry, a prerequisite for polar crystal classes capable of second-harmonic generation (SHG). While symmetric linkers such as BPDC and AzDC typically yield centrosymmetric frameworks, the steric bias from the ortho-substituent can direct non-centrosymmetric topology formation during solvothermal synthesis [1]. This makes the compound a strategic building block for laboratories developing NLO-active MOFs or ferroelectric coordination polymers.

Optical Recording Media and Photo-Responsive Polymer Composites

Patents from Fuji Xerox describe dicarboxylic acid monomers with azobenzene-biphenyl architectures for photo-responsive high-molecular-weight compounds used in optical recording media [1]. The target compound fits this structural blueprint, where the biphenyl core provides liquid-crystalline mesogenic character and the azo group enables photoisomerization-based data writing/erasing. The deep red color (absorbance in the visible range) facilitates laser-based optical patterning at wavelengths compatible with common diode lasers.

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